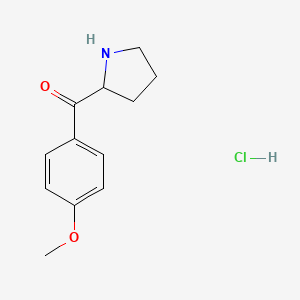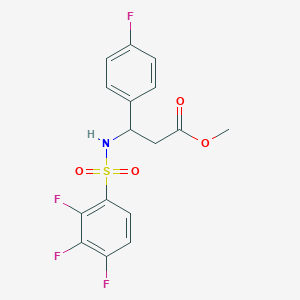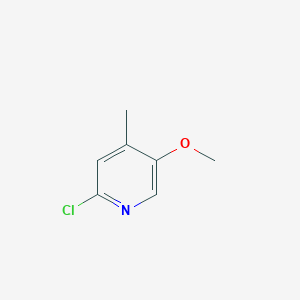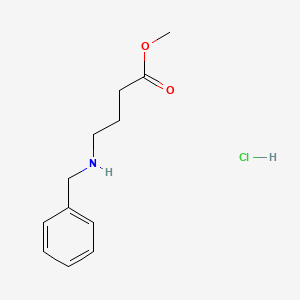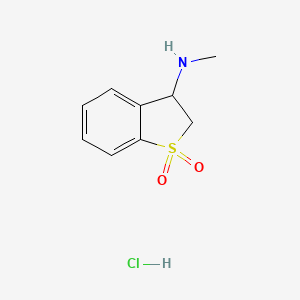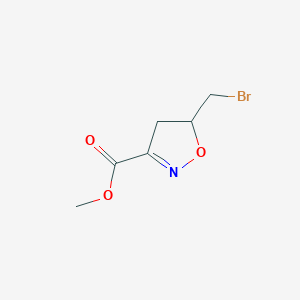
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol . It is commonly used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride typically involves the reaction of 2-methylpiperazine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves rigorous quality control measures, including NMR, HPLC, and LC-MS analyses, to verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride include:
- Methyl 3-(piperazin-1-yl)propanoate dihydrochloride
- Ethyl 3-(2-methylpiperazin-1-yl)propanoate dihydrochloride
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1432679-92-9 |
|---|---|
Molecular Formula |
C9H19ClN2O2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
methyl 3-(2-methylpiperazin-1-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8-7-10-4-6-11(8)5-3-9(12)13-2;/h8,10H,3-7H2,1-2H3;1H |
InChI Key |
VENLAKHOZWONFP-UHFFFAOYSA-N |
SMILES |
CC1CNCCN1CCC(=O)OC.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CCC(=O)OC.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride](/img/structure/B1431742.png)

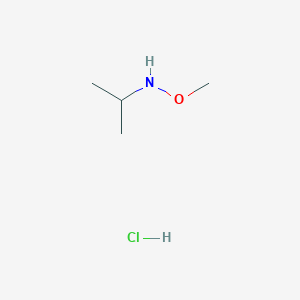
![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)
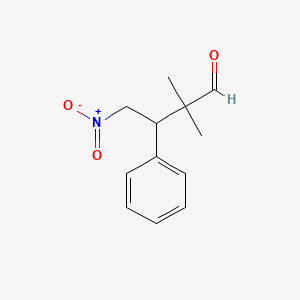
![methyl 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetate hydrochloride](/img/structure/B1431750.png)
![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
